molecular formula C20H22N6O2 B5534543 2-(3-methylphenyl)-5-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyrimidin-4-ol

2-(3-methylphenyl)-5-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyrimidin-4-ol

Cat. No. B5534543
M. Wt: 378.4 g/mol
InChI Key: PHMVFVBPASBZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidine and triazole derivatives, similar to the target compound, typically involves condensation reactions, which are fundamental in forming the complex scaffolding of these molecules. For instance, Lahmidi et al. (2019) described the synthesis of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring through a condensation reaction, showcasing the intricate steps involved in creating such compounds (Lahmidi et al., 2019). This process is indicative of the methods used in synthesizing compounds with similar structural features.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray diffraction (XRD) and spectroscopic techniques such as NMR and IR, providing insights into their geometric parameters and molecular conformations. The study by Lahmidi et al. (2019) is a prime example, where the structure of the synthesized compound was characterized by XRD, 1H NMR, and IR, alongside DFT calculations to compare geometric and spectral data (Lahmidi et al., 2019).

Chemical Reactions and Properties

Chemical properties of such compounds include their reactivity in various chemical reactions, including cyclocondensation and nucleophilic displacement, which are crucial for the synthesis of related derivatives. For example, Asghari et al. (2015) synthesized a series of compounds through initial condensation followed by nucleophilic displacement, showcasing the chemical reactivity of these structures (Asghari et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are pivotal for understanding the compound's behavior in different environments. These properties are determined through analytical techniques including XRD for crystalline structure and DFT studies for theoretical insights into molecular conformation and stability.

Chemical Properties Analysis

Chemical properties encompass the compound's reactivity, stability, and interaction with other molecules. The antibacterial activity of similar compounds, as discussed by Lahmidi et al. (2019), demonstrates the biological relevance of these chemical properties, highlighting their potential utility in pharmaceutical applications (Lahmidi et al., 2019).

properties

IUPAC Name

2-(3-methylphenyl)-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13-4-3-5-15(10-13)17-21-11-16(19(27)23-17)20(28)26-8-6-14(7-9-26)18-24-22-12-25(18)2/h3-5,10-12,14H,6-9H2,1-2H3,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMVFVBPASBZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C(=O)N2)C(=O)N3CCC(CC3)C4=NN=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylphenyl)-5-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyrimidin-4-ol

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